1-Azido-5-bromopentane
Overview
Description
1-Azido-5-bromopentane is an organic compound with the molecular formula C5H10BrN3. It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N3) and a bromine atom attached to a pentane chain. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional group compatibility.
Preparation Methods
1-Azido-5-bromopentane can be synthesized through a straightforward nucleophilic substitution reaction. The most common method involves the reaction of 1,5-dibromopentane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 60°C) and requires stirring overnight to ensure complete conversion. The reaction can be summarized as follows:
C5H10Br2+NaN3→C5H10BrN3+NaBr
After the reaction, the mixture is cooled, and water is added to precipitate the product, which is then extracted using an organic solvent such as ethyl acetate .
Chemical Reactions Analysis
1-Azido-5-bromopentane undergoes various chemical reactions, primarily due to the presence of the azide and bromine functional groups. Some of the notable reactions include:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups. For example, it can react with alkyl halides to form alkyl azides.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Scientific Research Applications
1-Azido-5-bromopentane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of bioactive molecules and drug candidates.
Material Science: It is employed in the modification of polymers and the creation of functional materials with specific properties.
Bioconjugation: The azide group allows for the conjugation of biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 1-azido-5-bromopentane is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In click chemistry, the azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable in various applications .
Comparison with Similar Compounds
1-Azido-5-bromopentane can be compared with other azidoalkanes and bromoalkanes. Some similar compounds include:
1-Azido-3-bromopropane: Similar to this compound but with a shorter carbon chain.
1-Azido-6-bromohexane: Similar structure but with a longer carbon chain.
1-Bromo-5-chloropentane: Contains a bromine and a chlorine atom instead of an azide group.
The uniqueness of this compound lies in its balanced reactivity due to the presence of both azide and bromine functional groups, making it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
1-azido-5-bromopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRXUOYRUPQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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